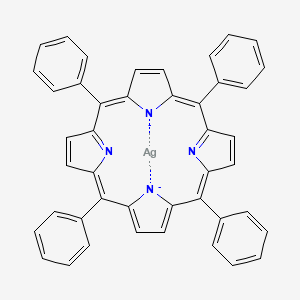

![molecular formula C7H6BrN3O B1144045 3-Bromo-6-methoxy-1H-pyrazolo[3,4-b]pyridine CAS No. 1357946-21-4](/img/structure/B1144045.png)

3-Bromo-6-methoxy-1H-pyrazolo[3,4-b]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-Bromo-6-methoxy-1H-pyrazolo[3,4-b]pyridine” is a derivative of pyrazolo[3,4-b]pyridine . Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds that have been synthesized and evaluated for their biological activities .

Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives involves various synthetic strategies and approaches . For instance, one method involves the use of trifluoroacetic acid to provide the regio-isomeric pyrazolo[3,4-b]pyridines . The yield was about 82.4%, and the product was a faint yellow solid .Scientific Research Applications

Synthesis of New Polyheterocyclic Ring Systems : A precursor closely related to 3-Bromo-6-methoxy-1H-pyrazolo[3,4-b]pyridine was used for constructing new polyheterocyclic ring systems, potentially applicable in the development of new pharmaceuticals (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).

Analgesic and Anti-inflammatory Activities : Derivatives synthesized from a similar compound demonstrated significant anti-inflammatory and analgesic activities, highlighting potential applications in pain and inflammation management (Chamakuri, Muppavarapu, & Yellu, 2016).

Antibacterial and Antioxidant Properties : Novel derivatives linked to various sulfonamide derivatives were synthesized and exhibited excellent activity against Gram-positive and Gram-negative bacterial strains, as well as moderate to good antioxidant properties (Variya, Panchal, & Patel, 2019).

Biomedical Applications : A review covering the diversity of substituents and synthetic methods for pyrazolo[3,4-b]pyridines, to which 3-Bromo-6-methoxy-1H-pyrazolo[3,4-b]pyridine belongs, discusses their biomedical applications, particularly in the context of cyclin-dependent kinase inhibitors and potential anticancer agents (Donaire-Arias et al., 2022).

Synthesis of Fused Heterocycles : Pyrazolo[3,4-b]pyridine derivatives were obtained via various synthetic routes, which could be significant in developing new materials or pharmaceuticals (El-Nabi, 2004).

Quantum Studies and Thermodynamic Properties : Chemical calculations and thermodynamic parameters of novel pyrazolo[3,4-b]pyridine derivatives were explored, indicating potential applications in material science (Halim & Ibrahim, 2022).

properties

IUPAC Name |

3-bromo-6-methoxy-2H-pyrazolo[3,4-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3O/c1-12-5-3-2-4-6(8)10-11-7(4)9-5/h2-3H,1H3,(H,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVYXJFXKZRVIFP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=NNC(=C2C=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-6-methoxy-1H-pyrazolo[3,4-b]pyridine | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

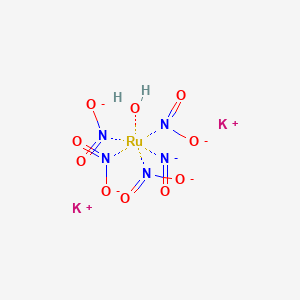

![4-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1143974.png)

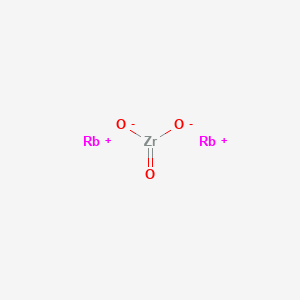

![(1-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol](/img/structure/B1143977.png)

![6-Bromo-N-methylbenzo[D]oxazol-2-amine](/img/structure/B1143981.png)